molecular formula C21H17NO2 B11181378 1-(2-methyl-1H-indol-3-yl)-2-(naphthalen-1-yloxy)ethanone

1-(2-methyl-1H-indol-3-yl)-2-(naphthalen-1-yloxy)ethanone

Cat. No.: B11181378
M. Wt: 315.4 g/mol
InChI Key: PWAADPLCZOZFHW-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-indol-3-yl)-2-(naphthalen-1-yloxy)ethanone is an organic compound that features both an indole and a naphthalene moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(naphthalen-1-yloxy)ethanone typically involves the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Ether Formation: The naphthalene moiety can be introduced through an etherification reaction, where a naphthol derivative reacts with an appropriate alkylating agent in the presence of a base.

    Coupling Reaction: The final step involves coupling the indole and naphthalene moieties through a suitable linker, such as an ethanone group, using reagents like acyl chlorides or anhydrides under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-indol-3-yl)-2-(naphthalen-1-yloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-(naphthalen-1-yloxy)ethanone would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methyl-1H-indol-3-yl)-2-(naphthalen-2-yloxy)ethanone: Similar structure with a different position of the naphthalene moiety.

    1-(2-methyl-1H-indol-3-yl)-2-(phenyl)ethanone: Similar structure with a phenyl group instead of a naphthalene moiety.

Uniqueness

1-(2-methyl-1H-indol-3-yl)-2-(naphthalen-1-yloxy)ethanone is unique due to the specific combination of indole and naphthalene structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-naphthalen-1-yloxyethanone

InChI

InChI=1S/C21H17NO2/c1-14-21(17-10-4-5-11-18(17)22-14)19(23)13-24-20-12-6-8-15-7-2-3-9-16(15)20/h2-12,22H,13H2,1H3

InChI Key

PWAADPLCZOZFHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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